1-Benzyl-3-piperidone hydrochloride hydrate
Overview
Description
1-Benzyl-3-piperidone hydrochloride hydrate is a chemical compound with the molecular formula C12H18ClNO2 . It has a molecular weight of 243.73 g/mol . It appears as a cream to light brown powder .
Synthesis Analysis
The synthesis of 1-Benzyl-3-piperidone hydrochloride hydrate involves several reactions . For instance, it has been used to prepare 7-Benzyl-3-(phenylthio)-1-oxa-4,7-diazaspiro[4.5]dec-3-en-2-one . It’s also mentioned that piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-piperidone hydrochloride hydrate consists of a piperidone ring attached to a benzyl group . The InChI string for this compound isInChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13 (10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2
. Chemical Reactions Analysis
1-Benzyl-3-piperidone hydrochloride hydrate has been involved in the synthesis of pyrrolo[1,3]diazepines by a dipolar cycloaddition - retro-Mannich domino reaction . It’s also used in the preparation of 7-Benzyl-3-(phenylthio)-1-oxa-4,7-diazaspiro[4.5]dec-3-en-2-one .Physical And Chemical Properties Analysis
1-Benzyl-3-piperidone hydrochloride hydrate is a cream to light brown powder . It has a molecular weight of 243.73 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
- Application : Researchers use it to create novel molecules with potential pharmacological activity. For instance, it has been employed in the preparation of spirocyclic derivatives, which may exhibit antiviral, anticancer, or anti-inflammatory properties .
- Application : Scientists utilize this compound as a building block for constructing complex heterocycles. One notable example is the synthesis of pyrrolo[1,3]diazepines via a dipolar cycloaddition-retro-Mannich domino reaction .
- Application : Researchers exploit its reactivity to create diverse chemical scaffolds. For instance, microwave-assisted reactions yield 4-arylthio-3-oxazolin-5-ones, which can subsequently undergo decarboxylation and cycloaddition to form novel tetrahydro-1H-pyrrolo[1,2-c][1,3]diazepine structures .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Organic Synthesis and Chemical Transformations
Mechanism of Action
While the specific mechanism of action for 1-Benzyl-3-piperidone hydrochloride hydrate is not mentioned in the search results, piperidine derivatives have been found to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial effects .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-benzylpiperidin-3-one;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH.H2O/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6H,4,7-10H2;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAGZUGDGORLMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-piperidone hydrochloride hydrate | |
CAS RN |
50606-58-1, 346694-73-3 | |
Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-benzyl-3-piperidone hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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